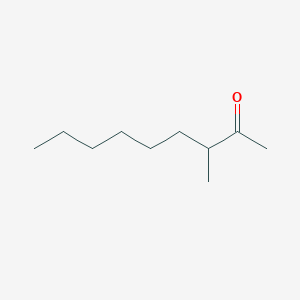

3-Methyl-2-nonanone

Description

Significance of Branched Methyl Ketones in Chemical Biology and Environmental Sciences

Branched methyl ketones, a class of naturally occurring volatile organic compounds (VOCs), play pivotal roles in the intricate communication and defense mechanisms of a wide array of organisms, spanning from microorganisms to insects and plants. Their structural diversity, stemming from variations in chain length and branching patterns, gives rise to a broad spectrum of biological activities. In the realm of chemical biology, these ketones are crucial as semiochemicals, mediating interactions such as pheromonal signaling for mating, aggregation, and alarm responses in insects. For instance, certain methyl ketones are known to act as attractants or repellents, influencing the behavior of pests and pollinators alike.

From an environmental science perspective, branched methyl ketones are significant as biogenic volatile organic compounds that contribute to atmospheric chemistry. Their release by soil microbes and plants can influence the formation of secondary organic aerosols and impact local air quality. Furthermore, the production of these compounds by microorganisms is being explored for various biotechnological applications. For example, engineered microbes are being developed to produce specific methyl ketones, like 2-nonanone (B1664094), as potential biofuels and as precursors for other valuable chemicals. osti.gov The study of these compounds provides a window into the metabolic pathways of organisms and their ecological interactions.

Historical Context and Evolution of Research on 3-Methyl-2-nonanone

Historically, research on methyl ketones, including 3-Methyl-2-nonanone, has been closely tied to the study of natural products and insect chemical ecology. Early investigations focused on identifying the volatile components of various plants and insects. The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was instrumental in the isolation and identification of these compounds from complex natural mixtures.

Initial studies often reported the presence of a series of methyl ketones in different species without necessarily elucidating their specific biological functions. Over time, as research methodologies became more sophisticated, scientists began to unravel the precise roles of individual ketones. For example, research on the root essential oil of Inula helenium (elecampane) initially noted the presence of unidentified constituents with antimicrobial activity. Later, a synthetic combinatorial library approach was employed to unequivocally identify a series of long-chain 3-methyl-2-alkanones, including 3-Methyl-2-nonanone, for the first time as plant secondary metabolites. researchgate.net This marked a significant step from simple identification to functional characterization and synthesis.

Contemporary Research Landscape and Emerging Trends for 3-Methyl-2-nonanone

Current research on 3-Methyl-2-nonanone is multifaceted, encompassing its role as a semiochemical, its biosynthesis, and its potential applications. In the field of chemical ecology, researchers are investigating its function as a component of pheromone blends in various insect species. Studies are focused on understanding how the specific stereoisomeric composition and concentration of 3-Methyl-2-nonanone and related compounds influence insect behavior.

A significant emerging trend is the exploration of the biosynthesis of methyl ketones in microorganisms for industrial purposes. Metabolic engineering of bacteria like E. coli is being pursued to optimize the production of specific methyl ketones, including those with branched structures. osti.gov This involves manipulating fatty acid metabolism and introducing specific enzymes to channel metabolic flux towards the desired products.

Furthermore, there is growing interest in the role of volatile compounds like 3-Methyl-2-nonanone in plant-microbe and plant-insect interactions. For instance, some bacterial volatiles, including ketones, have been shown to elicit defense responses in plants. nih.gov Understanding these interactions could lead to novel strategies for crop protection.

Key Unanswered Questions and Future Directions in 3-Methyl-2-nonanone Research

Despite the progress made, several key questions regarding 3-Methyl-2-nonanone remain. A primary area for future research is the complete elucidation of its biosynthetic pathways in various organisms. While the general pathway involving the decarboxylation of β-keto acids is known, the specific enzymes and regulatory mechanisms involved in producing the 3-methyl branch are not fully understood in many species.

Another critical area is to determine the precise biological activity of the different stereoisomers of 3-Methyl-2-nonanone. The chirality of semiochemicals often plays a crucial role in their biological function, and synthesizing and testing optically pure isomers is essential for a complete understanding of their activity.

Structure

3D Structure

Properties

IUPAC Name |

3-methylnonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLJPODSPMQJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505145 | |

| Record name | 3-Methylnonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-78-4 | |

| Record name | 3-Methylnonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 3 Methyl 2 Nonanone and Analogues

Identification in Animal Secretions and Excreta

Mammalian Scent Marking Fluids (e.g., Panthera tigris territorial marking fluid)

3-Methyl-2-nonanone has been identified as a component of the territorial marking fluid of male Bengal tigers (Panthera tigris) nih.govresearchgate.netgoogle.comroyalsocietypublishing.orgresearchgate.netpsu.edu. This marking fluid, a mixture of urine and a lipid material, serves as a carrier for volatile constituents that convey chemical messages. Gas chromatography and gas chromatography-mass spectrometry (GC-MS) analyses have revealed a complex composition, including alkanols, alkanals, 2-alkanones, branched and unbranched alkanoic acids, lactones, and sulfur or nitrogen-containing compounds nih.govgoogle.com. Specifically, several samples of Panthera tigris marking fluid contained pure (R)-3-methyl-2-nonanone, alongside (R)-3-methyl-2-octanone and (R)-3-methyl-2-decanone, although these ketones were found to be partly or completely racemized in other samples nih.govgoogle.com. These ketones, along with fatty acids and lactones, are considered significant contributors to the pheromonal composition of the marking fluid, suggesting a role in communication, such as territorial marking and signaling social status nih.govgoogle.comresearchgate.net. Studies on Siberian tigers (Panthera tigris altaica) also highlight ketones as a major group of odorous compounds in their marking fluid researchgate.net.

Table 2.1.1: Ketones Identified in Panthera tigris Marking Fluid

| Compound Name | Presence in P. tigris Marking Fluid | Notes |

| 3-Methyl-2-nonanone | Identified | Present as pure (R)-enantiomer in some samples; can be racemized nih.govgoogle.com |

| 3-Methyl-2-octanone | Identified | Present as pure (R)-enantiomer in some samples; can be racemized nih.govgoogle.com |

| 3-Methyl-2-decanone | Identified | Present as pure (R)-enantiomer in some samples; can be racemized nih.govgoogle.com |

| 2-Alkanones (general) | Identified | Part of the broader volatile composition nih.govgoogle.com |

| 2-Nonanone (B1664094) | Identified | Found in Siberian tiger marking fluid researchgate.net |

Insect Glandular Secretions (e.g., Apterostigma ant mandibular gland volatiles)

3-Methyl-2-nonanone has also been detected in the glandular secretions of insects, specifically in the mandibular gland volatiles of ants. A study on Apterostigma dentigerum revealed a homologous series of 3-methyl-2-alkanones, including 3-methyl-2-nonanone, 3-methyl-2-octanone, and 3-methyl-2-decanone, within their mandibular gland extracts jifro.ir. 3-Methyl-2-nonanone was identified as a major component in the mandibular gland volatiles of A. dentigerum and had previously been reported in the same gland of distantly related ant species, such as Diacamma jifro.ir. These findings indicate that compounds from this chemical class are utilized by insects for communication or other glandular functions jifro.ir.

Table 2.1.2: 3-Methyl-2-alkanones in Apterostigma dentigerum Mandibular Gland Volatiles

| Compound Name | Role in A. dentigerum Gland Volatiles | Notes |

| 3-Methyl-2-nonanone | Major component | Identified from mandibular gland extracts; previously reported in Diacamma ant species jifro.ir |

| 3-Methyl-2-octanone | Identified | Part of the homologous series found in A. dentigerum mandibular gland extracts jifro.ir |

| 3-Methyl-2-decanone | Identified | Part of the homologous series found in A. dentigerum mandibular gland extracts jifro.ir; also found in Bengal tiger urine royalsocietypublishing.org |

Excreta Volatiles of Murine Rodents (Broader context of branched ketones)

While direct detection of 3-methyl-2-nonanone in murine rodent excreta has not been explicitly reported in the reviewed literature, other branched ketones are known constituents of rodent urine and feces, playing roles in mammalian communication. Studies on deer mice (Peromyscus maniculatus) have identified several ketones in their excreta headspace volatiles, with some being more abundant in males than females, suggesting a role in sex-specific signaling nih.govresearchgate.net. These include 3-methyl-2-pentanone (B1360105), 2-hexanone, 4-heptanone (B92745), 2-heptanone (B89624), 6-methyl-2-heptanone, 3-octanone, 2-octanone, and 2-nonanone nih.govresearchgate.net. Specifically, 3-methyl-2-pentanone has been found in the urine/feces of male deer mice, house mice (Mus musculus), and brown rats (Rattus norvegicus), indicating shared biosynthetic pathways for these compounds researchgate.net. Other studies confirm the presence of ketones like 3-hexanone, 3-methyl-2-butanone, 2-heptanone, and 4-heptanone in mouse urine, which may function in mammalian communication royalsocietypublishing.org. The male pheromone blend for brown rats (Rattus norvegicus) has also been reported to include 2-heptanone, 4-heptanone, 2-octanone, and 2-nonanone google.com.

Table 2.1.3: Branched Ketones Identified in Murine Rodent Excreta (Broader Context)

| Compound Name | Rodent Species / Context | Role / Abundance |

| 3-Methyl-2-pentanone | Deer mice, House mice, Brown rats | More abundant in male samples; shared biosynthetic pathway nih.govresearchgate.netresearchgate.net |

| 2-Nonanone | Deer mice, Brown rats | More abundant in male samples; part of male pheromone blend for R. norvegicus nih.govresearchgate.netgoogle.com |

| 2-Heptanone | Deer mice, House mice, Brown rats | More abundant in male samples; shared biosynthetic pathway; part of male pheromone blend for R. norvegicus nih.govresearchgate.netresearchgate.netgoogle.comroyalsocietypublishing.org |

| 4-Heptanone | Deer mice, House mice | More abundant in male samples; shared biosynthetic pathway nih.govresearchgate.netroyalsocietypublishing.org |

| 3-Hexanone | House mice | Known to occur in mouse urine, may function in communication royalsocietypublishing.org |

| 3-Methyl-2-butanone | House mice | Known to occur in mouse urine, may function in communication royalsocietypublishing.org |

| 2-Octanone | Deer mice, Brown rats | More abundant in male samples; part of male pheromone blend for R. norvegicus nih.govresearchgate.netgoogle.com |

| 6-Methyl-2-heptanone | Deer mice | More abundant in male samples nih.govresearchgate.net |

| 3-Octanone | Deer mice | More abundant in male samples nih.govresearchgate.net |

| 5-Methyl-2-hexanone | Deer mice | Male-specific nih.govresearchgate.net |

| 3-Ethyl-2-heptanone | Brown rats | Part of male pheromone blend google.com |

| 4-Nonanone | Brown rats | Part of male pheromone blend google.com |

Presence in Botanical Systems

Constituents of Plant Essential Oils (e.g., Inula helenium L. root oil)

Research has identified the presence of long-chain 3-methyl-2-alkanones within the root essential oil of Inula helenium L. (Asteraceae) researchgate.net. Specifically, studies have reported the identification and quantification of nine new constituents belonging to the long-chain 3-methyl-2-alkanone series (C11-C19) from the root essential oil of this plant researchgate.net. These compounds were identified through GC-MS analysis and confirmed by synthesizing a combinatorial library of these alkanones researchgate.net. The content of these long-chain 3-methyl-2-alkanones in Inula helenium dry roots was quantified to range from 0.08 to 24.2 mg/100 g researchgate.net. Inula helenium L. root extract is noted for its potential dermal sensitization, leading to its prohibition as a fragrance ingredient thegoodscentscompany.comthegoodscentscompany.com.

Formation by Microbial Organisms

The role of microorganisms in the production of volatile organic compounds (VOCs) is significant, contributing to various ecological processes and environmental signatures.

Direct scientific literature detailing the specific production of 3-Methyl-2-nonanone by bacterial species such as Bacillus, Pseudomonas, or Serratia is limited. While these bacterial genera are well-established producers of a diverse array of volatile organic compounds, including various ketones, specific reports identifying 3-Methyl-2-nonanone as a metabolite are not prominent in the reviewed research. However, these bacterial groups are known to produce related compounds. For instance, Bacillus species have been identified as producers of ketones like 2-nonanone and 3-methyl-2-pentanone, which have been detected in their volatile profiles and implicated in antifungal activities inchem.orgfrontiersin.orgepa.govwalshmedicalmedia.comresearchgate.netsigmaaldrich.com. Similarly, Pseudomonas species are frequently associated with the production of 2-nonanone, a compound identified in their metabolic outputs and environmental presence epa.govcassen.canih.govsigmaaldrich.comaxxence.de. Serratia species have also been linked to the production of 2-nonanone in various contexts.

Research into fungal metabolite production also does not prominently feature 3-Methyl-2-nonanone. While fungi are recognized for generating a wide spectrum of volatile organic compounds, including numerous ketones that contribute to their characteristic odors and ecological roles, specific studies identifying 3-Methyl-2-nonanone as a fungal metabolite were not found in the literature reviewed. Fungi are known to produce ketones such as 2-nonanone, which has been documented in their volatile profiles.

Microbial volatile organic compounds (MVOCs) are critical in various environmental interactions. While a broad range of MVOCs have been identified, specific documentation of 3-Methyl-2-nonanone as a commonly occurring or signature MVOC is scarce. Studies on MVOCs often list compounds like 2-nonanone, various alcohols, and other ketones as prevalent inchem.orgfrontiersin.orgnih.gov. However, 3-Methyl-2-nonanone has been identified, alongside other 3-methyl-2-alkanones, in the mandibular gland secretions of certain ant species (Apterostigma genus). This finding indicates its presence in biological systems, though not directly linked to microbial production in typical environmental MVOC studies.

Occurrence in Food and Agricultural Products

The presence of volatile compounds in food products significantly impacts their flavor, aroma, and shelf-life.

In the realm of fermented products, particularly wines, the volatile composition is a key determinant of quality. While 3-Methyl-2-nonanone itself has not been directly identified in wine volatile profiles in the reviewed literature, related compounds are notable. The diketone, 3-methyl-2,4-nonanedione, has been identified in aged red wines and is associated with prune-like and rancid aroma notes, potentially indicating premature aging depending on its concentration inchem.orgfrontiersin.orgcassen.ca. Furthermore, 2-nonanone is found in fermented dairy products like yogurt and milk nih.gov, as well as in cocoa beans.

The detection of specific volatile compounds can serve as an indicator of spoilage in perishable food items. For meat and fish products, 2-nonanone is frequently identified and considered a potential marker for spoilage. It has been detected in various meat products, including dry-cured hams and minced beef, and is associated with the degradation processes that occur during storage axxence.de. Similarly, in fish, 2-nonanone has been found in species such as rohu and yellowfin tuna, with its presence correlating with freshness and changes during storage. Direct evidence for 3-Methyl-2-nonanone as a specific indicator in meat, fish, or cereal grains is not established in the reviewed literature.

Compound List

3-Methyl-2-nonanone

2-Nonanone

3-Methyl-2-pentanone

3-Methyl-2,4-nonanedione

2-Heptanone

2-Octanone

2-Decanone

5-Methyl-2-hexanone

2-Dodecanone

5-Methyl-2-heptanone

2-Pentanone

3-Methyl-2-butanone

1-Octen-3-ol

Dimethyl disulfide

Dimethyl trisulfide

Pyrazines (e.g., 2,5-dimethyl pyrazine)

Alcohols (e.g., 2-phenylethanol, 3-methyl-1-butanol)

Aldehydes (e.g., Hexanal, Nonanal)

Esters (e.g., Ethyl acetate (B1210297), Ethyl hexanoate)

Sulfur-containing compounds

Biosynthesis and Chemo Enzymatic Synthesis of 3 Methyl 2 Nonanone

Elucidation of Biological Biosynthetic Pathways

The biological production of methyl ketones, including branched-chain variants like 3-methyl-2-nonanone, is intricately linked to fatty acid metabolism in various organisms.

Enzymatic Mechanisms in Microorganisms (e.g., Engineered Escherichia coli pathways for methyl ketone synthesis)

Engineered Escherichia coli has emerged as a promising microbial platform for the production of methyl ketones. researchgate.netnih.gov The core of this strategy involves the construction of a functional biosynthetic pathway by overexpressing specific genes. researchgate.netnih.gov For instance, the expression of two genes from Solanum habrochaites, shmks2 (encoding a 3-ketoacyl-ACP thioesterase) and shmks1 (encoding a beta-decarboxylase), in E. coli enables the synthesis of methyl ketones from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle. researchgate.netnih.gov

Another approach in E. coli involves modifying the β-oxidation pathway. jbei.org This can be achieved by overexpressing a heterologous acyl-CoA oxidase and the native FadB protein, while chromosomally deleting fadA. jbei.org This engineered pathway facilitates the overproduction of β-ketoacyl-coenzyme A (CoA) thioesters. jbei.org The subsequent overexpression of a native thioesterase, FadM, which is typically associated with oleic acid degradation, enhances the hydrolysis of these β-ketoacyl-CoA thioesters to β-keto acids. researchgate.netjbei.org These β-keto acids are the immediate precursors to methyl ketones, which can be formed via spontaneous decarboxylation. researchgate.netbiorxiv.org

In some microorganisms, methyl ketones are believed to be formed through an incomplete β-oxidation of fatty acids. conicet.gov.ar This process results in the formation of β-ketoacyl CoA esters, which are then deacylated to β-ketoacids and subsequently decarboxylated to yield methyl ketones. conicet.gov.ar While the β-oxidation pathway has been described in organisms like Staphylococcus carnosus, the final decarboxylation step leading to methyl ketone formation is a key area of ongoing research. conicet.gov.ar

Intermediates and Metabolic Fluxes in Biological Production

The biosynthesis of methyl ketones is fundamentally tied to the availability of metabolic intermediates derived from fatty acid metabolism. wikipedia.org In engineered pathways, the primary intermediates are β-ketoacyl-CoAs or β-ketoacyl-ACPs. researchgate.netjbei.org The efficiency of methyl ketone production is therefore highly dependent on the metabolic flux directed towards these precursors.

Metabolic engineering strategies aim to optimize this flux. One key strategy is the deletion of competing metabolic pathways. For example, knocking out genes involved in the production of fermentation byproducts like ethanol (B145695) (adhE), lactate (B86563) (ldhA), and acetate (B1210297) (pta, poxB) in E. coli has been shown to redirect carbon flux towards methyl ketone synthesis, leading to a significant increase in production. researchgate.netnih.gov

Furthermore, enhancing the initial steps of the fatty acid degradation pathway can increase the pool of precursors for methyl ketone synthesis. Overexpression of fadR, a fatty acid-responsive transcription factor, and fadD, a fatty acyl-CoA synthetase, has been shown to improve the flux of fatty acids into the engineered methyl ketone pathway. jbei.org The choice of substrate can also influence metabolic fluxes; for instance, co-feeding strategies using substrates like ethanol in addition to glucose have been explored to improve the carbon-to-energy ratio and enhance methyl ketone yields in organisms like Pseudomonas taiwanensis. oup.comresearchgate.net

The table below summarizes key enzymes and intermediates in the engineered biosynthesis of methyl ketones.

| Enzyme/Protein | Function | Intermediate(s) | Organism/Source |

| shmks2 | 3-ketoacyl-ACP thioesterase | 3-ketoacyl-ACP | Solanum habrochaites |

| shmks1 | Beta-decarboxylase | β-keto acid | Solanum habrochaites |

| FadB | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | β-ketoacyl-CoA | Escherichia coli |

| Acyl-CoA oxidase | Oxidation of acyl-CoA | Enoyl-CoA | Micrococcus luteus |

| FadM | Thioesterase | β-ketoacyl-CoA, β-keto acid | Escherichia coli |

| FadD | Fatty acyl-CoA synthetase | Fatty acyl-CoA | Escherichia coli |

| FadR | Transcription factor | - | Escherichia coli |

Chemical Synthesis Methodologies

Chemical synthesis provides an alternative and often more direct route to 3-methyl-2-nonanone and its analogs, allowing for precise control over the molecular structure.

Multi-Step Organic Synthesis from Precursors (e.g., utilizing β-ketoesters and alkyl halides)

A common and versatile method for the synthesis of 3-methyl-2-alkanones involves a multi-step sequence starting from readily available precursors. researchgate.net One established route utilizes β-ketoesters, such as methyl acetoacetate (B1235776), and corresponding alkyl halides. researchgate.net This synthesis typically involves a three-step process:

Base-catalyzed methylation of the β-ketoester.

Base-catalyzed alkylation of the methylated intermediate with an appropriate alkyl halide.

Mild basic hydrolysis and decarboxylation of the resulting diester to yield the final 3-methyl-2-alkanone. researchgate.net

This approach allows for the creation of a combinatorial library of long-chain 3-methyl-2-alkanones by varying the alkyl halide used in the second step. researchgate.net

Another strategy for synthesizing substituted ketones involves the reaction of an α-chloro-ketone with a Grignard reagent. scielo.org.bo The nucleophilic attack of the Grignard reagent occurs in an anti-disposition to the most sterically hindering group on the adjacent carbon, leading to a chlorohydrin intermediate which can then be converted to the desired alkene or ketone. scielo.org.bo

Catalytic Approaches for 2-Nonanone (B1664094) Production

While not directly producing the 3-methyl derivative, catalytic methods for the synthesis of the parent compound, 2-nonanone, are relevant as they provide a backbone that could potentially be methylated in a subsequent step. One such method involves the ketonization of carboxylic acids. For example, 2-nonanone can be prepared by the reaction of heptanal (B48729) and acetic acid over a catalyst in a fixed-bed flow reactor. google.com The reaction is typically carried out at elevated temperatures (250-350 °C) with an inert carrier gas. google.com Various catalysts, including those based on molecular sieves with active metals, have been developed for this transformation. google.com

Additionally, catalytic oxidative dehydrogenation of saturated ketones can yield unsaturated ketones. google.com For instance, 2-nonanone can be subjected to vapor-phase dehydrogenation in the presence of a molecular oxygen-containing gas and a catalyst, such as metallic gold, to produce the corresponding unsaturated ketone. google.com

Strategies for Stereoselective Synthesis of Chiral Isomers (e.g., (R)-3-methyl-2-nonanone synthesis)

The synthesis of specific chiral isomers of 3-methyl-2-nonanone requires stereoselective methods. Asymmetric alkylation using chiral auxiliaries is a powerful strategy to achieve this. ucc.ie For example, the α-alkylation of ketones can be directed by a chiral auxiliary to produce a specific enantiomer. ucc.ie The SAMP/RAMP methodology, which employs chiral hydrazones, is a well-established technique for the asymmetric α-alkylation of aldehydes and ketones. ucc.ie

Another approach involves the dynamic kinetic resolution (DKR) of racemic alcohols, which can be precursors to chiral ketones. mdpi.com This process combines a lipase-catalyzed transesterification, which selectively acylates one enantiomer of the alcohol, with an in situ racemization of the less reactive enantiomer using a metal catalyst. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product, which can then be converted to the desired chiral ketone.

The table below outlines some of the chemical synthesis approaches.

| Synthesis Target | Precursors | Key Reagents/Catalysts | Method Type |

| 3-Methyl-2-alkanones | Methyl acetoacetate, Alkyl halides | Base (e.g., NaH, K2CO3) | Multi-step organic synthesis |

| 2-Nonanone | Heptanal, Acetic acid | Molecular sieve catalyst | Catalytic ketonization |

| Unsaturated nonanone | 2-Nonanone | Gold catalyst, O2 | Catalytic oxidative dehydrogenation |

| Chiral α-alkylated ketones | Ketones, Electrophiles | Chiral auxiliary (e.g., SAMP/RAMP) | Asymmetric alkylation |

Combinatorial Library Synthesis of 3-Methyl-2-Alkanones

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. google.com.na This approach was instrumental in the identification of a series of long-chain 3-methyl-2-alkanones as novel secondary metabolites in the root essential oil of Inula helenium. researchgate.netresearchgate.net

Researchers were investigating a fraction of the essential oil with potent anti-staphylococcal activity and noted a series of compounds with similar mass spectral fragmentation patterns, including a characteristic base peak at m/z 72, which suggested they were 3-methyl-2-alkanones. researchgate.netresearchgate.net As isolating each compound for individual identification was not feasible, a small combinatorial library of the C11 to C19 homologous series of 3-methyl-2-alkanones was synthesized. researchgate.net

The synthesis was achieved in three steps starting from methyl acetoacetate and the corresponding alkyl halides. researchgate.net By comparing the gas chromatography (GC) retention data and mass spectra of the synthesized library compounds with the components of the essential oil fraction, the researchers unequivocally confirmed the identity of nine new 3-methyl-2-alkanones, including 3-methyl-2-nonanone. researchgate.net This synthetic library also enabled the quantification of these compounds in the dry plant material. researchgate.net

Table 2: 3-Methyl-2-Alkanones Identified in Inula helenium via Combinatorial Library Synthesis researchgate.net

| Compound Name | Molecular Formula | Retention Index (RI) | Content (mg/100g dry roots) |

| 3-Methyl-2-undecanone | C12H24O | 1345 | 0.4 |

| 3-Methyl-2-dodecanone | C13H26O | 1444 | 0.8 |

| 3-Methyl-2-tridecanone | C14H28O | 1543 | 2.5 |

| 3-Methyl-2-nonanone | C10H20O | 1146 | Not Quantified |

| 3-Methyl-2-decanone | C11H22O | 1245 | 0.1 |

| 3-Methyl-2-tetradecanone | C15H30O | 1643 | 6.2 |

| 3-Methyl-2-pentadecanone | C16H32O | 1742 | 24.2 |

| 3-Methyl-2-hexadecanone | C17H34O | 1842 | 11.1 |

| 3-Methyl-2-heptadecanone | C18H36O | 1941 | 1.1 |

| 3-Methyl-2-octadecanone | C19H38O | 2041 | 0.1 |

| 3-Methyl-2-nonadecanone | C20H40O | 2140 | 0.08 |

Note: While 3-methyl-2-nonanone was identified as part of the homologous series, its specific content was not reported in the quantitative analysis table in the source. researchgate.net

Advanced Analytical Methodologies for 3 Methyl 2 Nonanone Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 3-Methyl-2-nonanone from intricate mixtures prior to its detection and characterization. Gas chromatography, in particular, stands out as the premier technique for the analysis of such volatile compounds.

Gas Chromatography (GC) with High-Resolution Columns

The separation of 3-Methyl-2-nonanone is effectively achieved using high-resolution capillary gas chromatography. These columns, characterized by their small internal diameter (typically 0.10-0.32 mm), long length, and thin stationary phase film, provide a high number of theoretical plates, leading to excellent separation efficiency and the ability to resolve closely related compounds. The choice of stationary phase is critical and is based on the principle of "like dissolves like." For a moderately polar compound like 3-Methyl-2-nonanone, a variety of stationary phases can be employed.

Non-polar stationary phases, such as those composed of 100% dimethylpolysiloxane or 5% phenyl-polysiloxane, separate compounds primarily based on their boiling points. More polar phases, containing functional groups like cyanopropyl, are selected to enhance separation based on dipole-dipole interactions. The specific column dimensions and stationary phase are chosen to optimize the resolution of 3-Methyl-2-nonanone from other volatile and semi-volatile compounds in the sample matrix.

Table 1: Illustrative High-Resolution GC Column Parameters for Ketone Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Capillary | High resolution and sensitivity |

| Stationary Phase | e.g., 5% Phenyl-polysiloxane | Separation based on boiling point and polarity |

| Length | 30 - 60 m | Increased separation efficiency |

| Internal Diameter | 0.25 - 0.32 mm | Balances efficiency and sample capacity |

| Film Thickness | 0.25 - 1.0 µm | Affects retention and resolution |

Enantioselective Gas Chromatography for Stereoisomer Resolution

3-Methyl-2-nonanone possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. These stereoisomers can exhibit different biological activities and sensory properties. Their separation requires a chiral stationary phase (CSP) in the gas chromatograph.

Modified cyclodextrins are the most widely used CSPs for the enantioselective separation of volatile compounds, including ketones. These cyclic oligosaccharides create a chiral environment within the column. The differential interaction between the enantiomers of 3-Methyl-2-nonanone and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and individual quantification. Derivatives of β- and γ-cyclodextrins, such as those with alkyl or acetyl groups, are commonly employed to enhance enantioselectivity for a broad range of chiral molecules. The specific cyclodextrin derivative is selected based on its ability to form transient diastereomeric complexes with the enantiomers of the target analyte.

Table 2: Common Chiral Stationary Phases for Enantioselective GC of Ketones

| Chiral Selector | Common Application |

|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | General purpose for a wide range of chiral compounds |

| Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin | Effective for various chiral compounds, including ketones |

| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Separation of chiral aldehydes and ketones |

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 3-Methyl-2-nonanone, often coupled with gas chromatography (GC-MS).

Electron Ionization Mass Spectrometry (EI-MS) for Identification

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, which is crucial for its identification. The molecular ion peak ([M]⁺), corresponding to the intact molecule with one electron removed, may be observed, although it can be of low intensity for some ketones.

The fragmentation pattern of 3-Methyl-2-nonanone in EI-MS is predictable and provides valuable structural information. Key fragmentation pathways for ketones include:

Alpha-cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of a stable acylium ion. For 3-Methyl-2-nonanone, this can result in the loss of a methyl radical (CH₃•) or a hexyl radical (C₆H₁₃•).

McLafferty rearrangement: This rearrangement occurs if a γ-hydrogen is available, leading to the cleavage of the α,β-bond and the formation of a neutral alkene and a charged enol.

The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 2-Methyl-3-nonanone (an isomer of 3-Methyl-2-nonanone), which can be used for comparison and identification purposes. nist.gov

Table 3: Prominent Ions in the EI Mass Spectrum of 2-Methyl-3-nonanone

| m/z (mass-to-charge ratio) | Putative Fragment Ion |

|---|---|

| 156 | [C₁₀H₂₀O]⁺ (Molecular Ion) |

| 113 | [M - C₃H₇]⁺ |

| 85 | [M - C₅H₁₁]⁺ |

| 72 | [C₄H₈O]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Data is illustrative and based on the fragmentation of a structural isomer.

Chemical Ionization Mass Spectrometry (CI-MS) for Enhanced Sensitivity (e.g., Methanol CI-MS)

Chemical Ionization (CI) is a softer ionization technique compared to EI. It involves the use of a reagent gas, such as methane or isobutane, which is ionized first. These primary ions then react with the analyte molecules in the gas phase, typically through proton transfer, leading to the formation of a protonated molecule ([M+H]⁺). This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or quasi-molecular ion peak. This is particularly useful for confirming the molecular weight of the compound.

Methanol can also be used as a reagent gas in CI-MS. In methanol CI-MS, protonated methanol clusters, primarily [CH₃OH₂]⁺, act as the reagent ions. These ions gently transfer a proton to the analyte molecule, in this case, 3-Methyl-2-nonanone, to produce a strong [M+H]⁺ signal. This technique can enhance the sensitivity of detection for certain compounds and provides clear molecular weight information, which might be ambiguous in EI-MS due to a weak or absent molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion from the first mass spectrometer (MS1), often the molecular ion or a prominent fragment ion of 3-Methyl-2-nonanone, is selected. This precursor ion is then fragmented in a collision cell through collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed in a second mass spectrometer (MS2).

This technique provides several advantages for the analysis of 3-Methyl-2-nonanone:

Structural Confirmation: The fragmentation of a specific precursor ion provides detailed structural information, confirming the identity of the compound. The fragmentation patterns can help to distinguish between isomers that might have similar primary mass spectra.

Trace Analysis: MS/MS can significantly improve the signal-to-noise ratio by reducing chemical noise from the sample matrix. This is achieved through selected reaction monitoring (SRM), where the instrument is set to detect only specific precursor-to-product ion transitions characteristic of 3-Methyl-2-nonanone. This high selectivity allows for the quantification of the compound at very low concentrations in complex samples.

Coupling with Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for the extraction and analysis of volatile and semi-volatile organic compounds like 3-Methyl-2-nonanone from a sample's headspace. sigmaaldrich.commdpi.commdpi.com This method is based on the equilibrium of analytes between the sample matrix, the headspace above the sample, and a coated fiber. mdpi.com The adsorbed volatile compounds are then thermally desorbed into the GC inlet for separation and subsequent detection by MS. mdpi.com

The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For ketones and other volatile compounds, mixed-phase fibers are often employed due to their broad applicability. A common choice is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has demonstrated high extraction efficiency for a wide range of volatiles. mdpi.comumpsa.edu.my

The analytical process involves several key steps, each with parameters that can be optimized for the specific analysis of 3-Methyl-2-nonanone. These steps include sample equilibration, extraction time and temperature, and desorption conditions. For instance, in the analysis of volatile compounds in cocoa honey, an extraction time of 50 minutes at 60°C using a DVB/CAR/PDMS fiber was found to be optimal. mdpi.com While specific parameters for 3-Methyl-2-nonanone would require method development, typical conditions from related ketone analyses provide a starting point. Ketones such as 2-heptanone (B89624) and 2-nonanone (B1664094) have been successfully identified in various food and environmental samples using this technique. mdpi.comumpsa.edu.my

Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Typical Value/Condition |

|---|---|

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Equilibration Time | 15 - 30 minutes |

| Equilibration Temperature | 50 - 60 °C |

| Extraction Time | 30 - 50 minutes |

| Extraction Temperature | 50 - 60 °C |

| Desorption Temperature | 220 - 250 °C |

| Desorption Time | 3 - 10 minutes |

| GC Column | HP-5MS, DB-Wax, or similar |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Thermal Desorption GC/MS in Environmental and Biological Sampling

Thermal Desorption (TD) is a versatile pre-concentration technique for gas chromatography that is widely used for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in samples such as air. chemetrix.co.za This method is particularly valuable for environmental and biological monitoring where trace levels of compounds like 3-Methyl-2-nonanone may be present. TD enhances sensitivity by extracting and concentrating organic vapors from a sample into a small volume of carrier gas, allowing for detection at parts-per-billion (ppb) levels or lower. chemetrix.co.za

The process typically involves drawing a known volume of air through a sorbent-packed tube, where volatile compounds are trapped. The tube is then heated in a thermal desorber, and the released analytes are transferred to a cold trap before being injected into the GC-MS system. This two-stage process ensures efficient transfer and sharp chromatographic peaks. acs.org

TD-GC-MS is a well-established method for monitoring VOCs in various settings, from occupational health to environmental analysis. acs.org The selection of the sorbent material is crucial and depends on the volatility of the target compounds. For a broad range of VOCs, multi-bed sorbent tubes are often used. The optimization of desorption temperature and time is essential to ensure the complete transfer of analytes without degradation. In studies of microbial volatile organic compounds (mVOCs) in workplace air, TD-GC-MS has been effectively used to quantify various compounds, demonstrating its utility in complex matrices. researchgate.net

Table 2: General Parameters for Thermal Desorption GC/MS Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Sorbent Tube | Multi-bed sorbents (e.g., Tenax TA, Carbograph) |

| Sample Volume | Dependent on expected concentration (Liters of air) |

| Desorption Temperature | 280 - 320 °C |

| Desorption Time | 3 - 5 minutes |

| Cold Trap Temperature | Sub-ambient (e.g., 25 °C) |

| Trap Desorption Temperature | 320 °C |

| GC Column | DB-wax or equivalent |

| MS Detector | Quadrupole or Time-of-Flight (ToF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Methyl-2-nonanone. mmu.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to determine the precise connectivity of atoms.

In the ¹H NMR spectrum of 3-Methyl-2-nonanone, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and environment of the hydrogen atoms. For example, the protons on the methyl group adjacent to the carbonyl (C1) would appear as a singlet, while the proton at the chiral center (C3) would be a multiplet due to coupling with neighboring protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-2-nonanone

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~2.1 (singlet) | ~30 |

| C2 (C=O) | - | ~212 |

| C3 (CH) | ~2.4 (multiplet) | ~45 |

| C4-C8 (CH₂) | ~1.2-1.6 (multiplets) | ~22-35 |

| C9 (CH₃) | ~0.9 (triplet) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of 3-Methyl-2-nonanone would be characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption. For aliphatic ketones, this band typically appears in the range of 1705-1725 cm⁻¹. youtube.com The spectrum would also show C-H stretching vibrations for the alkane portions of the molecule in the region of 2850-2960 cm⁻¹. libretexts.org C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

According to data from the NIST WebBook for the isomeric 2-Methyl-3-nonanone, a strong carbonyl peak is observed around 1715 cm⁻¹, which is consistent with expectations for an aliphatic ketone. nist.gov A similar absorption would be expected for 3-Methyl-2-nonanone.

Table 4: Characteristic IR Absorption Bands for 3-Methyl-2-nonanone

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| C=O (ketone) | Stretch | 1705 - 1725 | Strong |

Quantitative Analytical Strategies (e.g., GC/FID Calibration Curves)

For the accurate quantification of 3-Methyl-2-nonanone, Gas Chromatography with a Flame Ionization Detector (GC/FID) is a commonly used technique. FID is known for its high sensitivity and a wide linear response range for hydrocarbons. icm.edu.pl

To perform quantitative analysis, a calibration curve is typically constructed. icm.edu.pllibretexts.org This involves preparing a series of standard solutions of 3-Methyl-2-nonanone at known concentrations. Each standard is injected into the GC/FID, and the corresponding peak area is recorded. A graph of peak area versus concentration is then plotted, which should yield a linear relationship within a certain concentration range. icm.edu.pl

The equation of the line obtained from the linear regression of the calibration curve (y = mx + c) is then used to determine the concentration of 3-Methyl-2-nonanone in an unknown sample by measuring its peak area. d-nb.info

Key parameters for a quantitative method include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve. d-nb.info

Table 5: Parameters for Quantitative Analysis using GC/FID

| Parameter | Description |

|---|---|

| Calibration Curve | A plot of detector response (peak area) vs. analyte concentration. |

| Linearity (R²) | A measure of how well the data points fit a straight line (ideally >0.99). d-nb.info |

| Limit of Detection (LOD) | The lowest concentration that can be detected (e.g., 3.3 × σ/S). |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with accuracy (e.g., 10 × σ/S). |

| Internal Standard | A known amount of a different compound added to standards and unknowns to correct for injection volume variations. |

Theoretical and Computational Chemistry Studies

Molecular Structure, Conformation, and Energetics

Computational methods are essential for exploring the three-dimensional structure of flexible molecules like 3-methyl-2-nonanone. The presence of a long alkyl chain and a chiral center at the C3 position gives rise to a complex conformational landscape.

Conformational analysis of 3-methyl-2-nonanone would involve systematically exploring the potential energy surface (PES) to identify stable conformers (local minima) and the transition states that connect them. This is typically achieved through molecular mechanics (MM) methods for an initial broad search, followed by more accurate quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) for geometry optimization and energy refinement of the most stable conformers. researchgate.net

Table 1: Illustrative Conformational Analysis Data for 3-Methyl-2-nonanone

Below is a hypothetical data table illustrating the kind of results a conformational analysis of 3-methyl-2-nonanone using a DFT method (e.g., B3LYP/6-31G*) might yield. The energies are relative to the most stable conformer.

| Conformer ID | Dihedral Angles (C4-C3-C2-O, C5-C4-C3-C2) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| 3M2N-1 | 178.5°, -65.2° | 0.00 | 2.75 |

| 3M2N-2 | -70.1°, 179.3° | 2.15 | 2.81 |

| 3M2N-3 | 68.9°, 64.8° | 4.50 | 2.69 |

| 3M2N-4 | 177.9°, 66.1° | 5.82 | 2.78 |

Note: The data in this table is illustrative and not based on published experimental or computational results for 3-methyl-2-nonanone. It serves to demonstrate the typical output of a conformational analysis study.

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. For 3-methyl-2-nonanone, this analysis would focus on the distribution of electrons and the properties of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. science.gov For a ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, and the LUMO is the π* antibonding orbital of the carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. mcmaster.ca It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For 3-methyl-2-nonanone, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms. chemeo.com

Table 2: Hypothetical Electronic Properties of 3-Methyl-2-nonanone

This table presents representative values for electronic properties that could be calculated for the most stable conformer of 3-methyl-2-nonanone using DFT.

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | -0.8 eV |

| Global Hardness | 3.65 eV |

Note: The data in this table is hypothetical and intended to illustrate the output of quantum chemical calculations. Specific values for 3-methyl-2-nonanone are not available in the cited literature.

Computational Modeling of Chiral Recognition and Stereoisomer Interactions

Since 3-methyl-2-nonanone is a chiral molecule, existing as (R)- and (S)-enantiomers, understanding how these stereoisomers interact differently with other chiral environments (like biological receptors) is crucial. science.gov Computational modeling is an indispensable tool for studying these subtle interactions. researchgate.net

The process of chiral recognition involves non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the chiral molecule (the ligand) and a chiral selector or receptor. Molecular docking simulations can be used to model the binding of each enantiomer of 3-methyl-2-nonanone into the active site of a receptor. By calculating the binding free energy for both (R)- and (S)-enantiomers, it is possible to predict which one will bind more strongly, thus providing a molecular basis for enantioselectivity.

For example, if 3-methyl-2-nonanone were to be separated using a chiral stationary phase in chromatography, molecular modeling could be used to simulate the interactions between the enantiomers and the chiral selector. The differences in the calculated interaction energies would correlate with the observed separation efficiency. These calculations would typically involve a combination of molecular mechanics and quantum mechanics to accurately model the geometry and energetics of the diastereomeric complexes formed between the enantiomers and the chiral selector.

In Silico Prediction of Biological Activities (e.g., Ligand-Receptor Docking for Semiochemicals)

The function of 3-methyl-2-nonanone as a semiochemical, such as an alarm pheromone, is mediated by its interaction with specific odorant receptors (ORs) in insects or other animals. In silico methods, particularly ligand-receptor docking, are pivotal for elucidating these interactions.

Given that ORs are G protein-coupled receptors (GPCRs), their three-dimensional structures are often not experimentally determined. Therefore, a common approach is to build a homology model of the target OR based on the crystal structure of a related GPCR. Subsequently, the (R)- and (S)-enantiomers of 3-methyl-2-nonanone can be docked into the binding pocket of the modeled receptor.

These docking simulations predict the most likely binding poses and calculate a scoring function that estimates the binding affinity. The results can reveal key amino acid residues in the receptor that interact with the ketone. For example, the carbonyl oxygen of 3-methyl-2-nonanone might form a hydrogen bond with a specific residue, while the alkyl chain fits into a hydrophobic pocket. Differences in the docking scores and binding poses between the two enantiomers can explain observed differences in their biological activity. Such studies are instrumental in the rational design of new pest control agents that target specific ORs.

Cheminformatics Approaches for Volatile Compound Database Mining

Cheminformatics provides the tools to store, search, and analyze large databases of chemical information. For a volatile organic compound (VOC) like 3-methyl-2-nonanone, these approaches are valuable for identifying its presence in various biological systems and for predicting its properties based on data from similar compounds.

Databases such as mVOC and KNApSAcK Metabolite Ecology Database compile information on thousands of microbial and other volatile organic compounds. A cheminformatics approach to studying 3-methyl-2-nonanone would involve mining these databases to:

Identify the organisms that are known to produce this compound. For instance, 3-methyl-2-nonanone has been identified in the root essential oil of Inula helenium.

Find other compounds with similar structures or properties (structural analogs) that might share similar biological activities.

Use the collected data to build Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model could, for example, correlate structural features of a set of ketones with their potency as insect repellents, allowing for the prediction of 3-methyl-2-nonanone's activity.

These database mining and modeling techniques allow researchers to leverage existing knowledge to form new hypotheses about the ecological roles and potential applications of specific volatile compounds without the immediate need for extensive laboratory experiments.

Conclusion and Future Research Perspectives

Synthesis of Knowledge on 3-Methyl-2-nonanone and Its Analogues

3-Methyl-2-nonanone is an aliphatic ketone with the molecular formula C10H20O. nih.gov While specific research on this compound is limited, a substantial body of knowledge can be synthesized by examining its structural analogues, primarily other methyl ketones. These related compounds are prevalent in nature and are utilized across various industries, particularly for their organoleptic properties.

Analogues such as 2-Nonanone (B1664094) are noted for their green, herbaceous, and fruity notes, finding use in flavors and fragrances. sigmaaldrich.com Similarly, 3-Nonanone is employed in floral perfumes and dairy or cheese flavors. thegoodscentscompany.com The structural similarity of 3-Methyl-2-nonanone to these compounds suggests it likely possesses distinct flavor and aroma characteristics that remain to be fully explored. The chemical class of ketones is widely used industrially as solvents for resins, lacquers, and coatings, and as chemical intermediates in synthesis. iloencyclopaedia.orgchemicalsafetyfacts.org

Table 1: Comparative Properties of 3-Methyl-2-nonanone and Its Analogues

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Known Characteristics/Uses |

| 3-Methyl-2-nonanone | C10H20O | 156.27 | Data not widely available; potential for flavor/fragrance applications. nih.govchemicalbook.com |

| 2-Nonanone | C9H18O | 142.24 | Green, herbaceous, fruity, sweet odor; used in flavors and fragrances; possesses antifungal properties. sigmaaldrich.comthegoodscentscompany.com |

| 3-Nonanone | C9H18O | 142.24 | Used in floral perfumes and cheese/dairy flavors. thegoodscentscompany.com |

| 3-Methyl-2-pentanone (B1360105) | C6H12O | 100.16 | Peppermint-like odor; used as a solvent. wikipedia.org |

| 3-Methyl-2-butanone | C5H10O | 86.13 | Acetone-like, pleasant odor; used as a solvent in paints and coatings. epa.govwikipedia.org |

Challenges and Opportunities in Studying Complex Volatile Organic Compounds

The investigation of VOCs like 3-Methyl-2-nonanone is fraught with technical challenges, which in turn create opportunities for innovation. A primary difficulty lies in the sampling and analysis of these compounds, which are often present in very low concentrations within complex matrices. nih.gov

Key Challenges:

Sampling and Stability: VOCs are by nature volatile and can be reactive. Sample collection, transport, and storage can compromise sample integrity. nih.gov Factors such as diet, environment, and genetics can also cause significant variation in the VOC profiles of biological samples. nih.govresearchgate.net

Detection and Quantification: The low concentrations of many VOCs require highly sensitive analytical methods for detection. nih.gov Furthermore, interference from the sample matrix can complicate quantification, and the sheer number of different VOCs in a sample makes complete speciation difficult. nih.gov

Data Analysis: A single VOC analysis can yield hundreds or thousands of chemical features, making data processing and interpretation a significant bottleneck. rsc.org Identifying which compounds are biologically or commercially relevant requires sophisticated statistical and chemometric approaches.

Opportunities for Advancement:

Improved Analytical Techniques: The challenges are driving the development of more sensitive and field-portable instruments, such as advanced gas chromatography-mass spectrometry (GC-MS) systems. nih.govmdpi.com

Standardization: There is a significant opportunity to develop standardized protocols for sample collection, storage, and analysis to ensure data can be compared across different studies. nih.gov

"Volatilomics": The concept of the "volatilome"—the complete set of VOCs produced by an organism—presents an opportunity for a holistic approach. This allows complex patterns to be used as fingerprints for biomonitoring or disease diagnostics, rather than relying on single chemical markers. rsc.org

Interdisciplinary Approaches for Comprehensive Understanding

A complete understanding of a VOC like 3-Methyl-2-nonanone cannot be achieved through a single scientific discipline. The field of chemical ecology, which studies chemically-mediated interactions between organisms, provides a powerful model for the required interdisciplinary approach. researchgate.netfrontiersin.org

To fully characterize a compound, the following fields must converge:

Analytical Chemistry: Essential for the identification and quantification of the compound and its analogues from various sources. This often involves techniques like GC-MS. researchgate.net

Sensory Science and Neurobiology: To understand how a compound is perceived (e.g., its smell or taste) and the physiological mechanisms by which it is detected by an organism.

Biology and Ecology: To determine the compound's natural role, such as a pheromone, a defense chemical, or a metabolic byproduct. This involves behavioral assays and studying the organism in its natural context. researchgate.net

Metabolomics and Genomics: These fields can connect the production of specific VOCs to genetic pathways and metabolic states, providing a deeper understanding of their biological significance. rsc.org

By integrating these perspectives, researchers can move from simply identifying a chemical to understanding its function and significance within a larger biological or industrial system. researchgate.net

Potential for Novel Applications Based on Academic Discoveries

While industrial uses for many ketones are well-established, academic research continues to uncover novel applications. iloencyclopaedia.org For 3-Methyl-2-nonanone and its analogues, future potential lies in leveraging their specific biological and chemical properties.

Flavor and Fragrance Industry: Given the pleasant and distinct aromas of its analogues like 2-nonanone and 3-methyl-2-pentanone, 3-Methyl-2-nonanone is a candidate for development as a novel flavoring or fragrance ingredient. thegoodscentscompany.comwikipedia.org

Agriculture and Pest Management: Many insects use methyl ketones as pheromones or allomones. Further research could identify 3-Methyl-2-nonanone as a semiochemical for use in insect repellents or attractants for pest control. A recent study highlighted the antifungal properties of 2-nonanone, suggesting a potential role for related ketones as alternatives to chemical pesticides in agriculture. sigmaaldrich.com

Medical Diagnostics: VOC profiles in human breath, skin, or other biofluids are being actively investigated as non-invasive biomarkers for detecting diseases like cancer. nih.govresearchgate.net While not yet linked to a specific disease, the presence of ketones like 2-nonanone has been noted in human biofluids, and a complete characterization of such compounds is essential for developing reliable diagnostic tools. hmdb.ca

Bioplastics and Green Chemistry: Ketones are used as solvents in the production of plastics. chemicals.co.ukvertecbiosolvents.com As the industry moves toward more sustainable practices, research into the specific solvent properties of compounds like 3-Methyl-2-nonanone could lead to their use in greener manufacturing processes.

Future research focused on the fundamental chemistry and biology of 3-Methyl-2-nonanone will be critical to unlocking these potential applications and advancing both scientific knowledge and industrial innovation.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-nonanone in laboratory settings?

Methodological Answer: The synthesis of 3-Methyl-2-nonanone can be optimized via Claisen condensation or oxidation of secondary alcohols . For Claisen condensation, use ethyl hexanoate and methyl propionate in the presence of sodium ethoxide, followed by acid hydrolysis. Monitor reaction progress using gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) and a temperature gradient of 50–250°C . Purification via fractional distillation (boiling point ~195–200°C, extrapolated from analogous ketones ) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of ester to ketone) and reaction time (6–8 hours under reflux).

Q. Which spectroscopic techniques are most effective for characterizing 3-Methyl-2-nonanone, and what key spectral markers should researchers expect?

Methodological Answer:

- IR Spectroscopy : A strong C=O stretch at ~1710–1720 cm⁻¹ confirms the ketone group. Asymmetric C-H stretches in the 2850–2980 cm⁻¹ range indicate methyl and methylene groups .

- ¹H NMR : Expect a singlet at δ 2.1–2.4 ppm (3H, COCH₃) and multiplet signals between δ 1.2–1.6 ppm (methylene chain). Use deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard .

- GC-MS : The molecular ion peak (M⁺) at m/z 156 (C₁₀H₂₀O) and a base peak at m/z 58 (C₃H₆O⁺, characteristic of methyl ketones) .

Q. Table 1. Reference Spectral Data for Analogous Methyl Ketones

| Compound | IR C=O (cm⁻¹) | ¹H NMR (COCH₃ δ, ppm) | GC-MS Base Peak (m/z) |

|---|---|---|---|

| 4-Methyl-2-pentanone | 1715 | 2.15 | 58 |

| 3-Methyl-2-pentanone | 1720 | 2.20 | 58 |

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, boiling points) of 3-Methyl-2-nonanone?

Methodological Answer: Discrepancies often arise from variations in experimental conditions or calibration standards. To resolve these:

- Standardized Measurements : Use NIST-recommended protocols for vapor pressure (e.g., static method with a mercury manometer) and boiling point determination (dynamic method with a calibrated thermometer) .

- Meta-Analysis : Conduct a systematic review of literature using PRISMA guidelines, prioritizing studies with detailed methodology and calibration data .

- Cross-Validation : Compare experimental results with computational predictions (e.g., COSMO-RS simulations) to identify outliers .

Q. What experimental strategies can elucidate the degradation pathways of 3-Methyl-2-nonanone under various environmental conditions?

Methodological Answer:

- Oxidative Degradation : Expose the compound to UV/H₂O₂ (Advanced Oxidation Process) and analyze products via LC-QTOF-MS . Key intermediates include carboxylic acids (e.g., nonanoic acid) and aldehydes .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset temperatures >200°C suggest stability in high-temperature applications .

- Hydrolytic Pathways : Monitor pH-dependent hydrolysis (pH 3–11) using ¹³C NMR to track keto-enol tautomerization or cleavage .

Q. How can researchers design kinetic studies to investigate reaction mechanisms involving 3-Methyl-2-nonanone?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled 3-Methyl-2-nonanone at the carbonyl carbon. Track reaction progress using isotope-ratio mass spectrometry (IRMS) to distinguish between nucleophilic addition and radical pathways .

- Stopped-Flow Techniques : For fast reactions (e.g., enzymatic oxidation), use stopped-flow UV-Vis spectroscopy to measure initial rates under pseudo-first-order conditions .

- Computational Modeling : Combine experimental rate constants with DFT calculations (e.g., Gaussian 16) to identify transition states and validate proposed mechanisms .

Q. What methodologies are recommended for analyzing 3-Methyl-2-nonanone in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase microextraction (SPME) with a polydimethylsiloxane/divinylbenzene fiber to isolate the compound from biological fluids .

- Quantitative GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Use deuterated d₁₀-3-Methyl-2-nonanone as an internal standard for calibration .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.1 ng/mL), and recovery (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.